![molecular formula C17H19N3O3 B5540448 N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotinamide, also known as niacin, is a naturally occurring substance found in various plants and animals. Derivatives of nicotinamide, such as N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide, have been studied for various applications, including their potential use as herbicides and in medicinal chemistry (Chen Yu et al., 2021).

Synthesis Analysis

The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide derivatives often involves multiple steps, starting from basic compounds like nicotinic acid. These derivatives can be synthesized through various chemical reactions, leading to compounds with different properties and potential applications (Chen Yu et al., 2021).

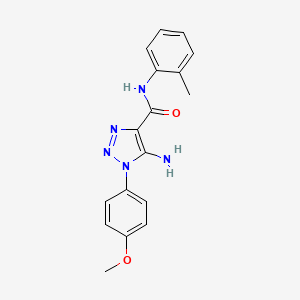

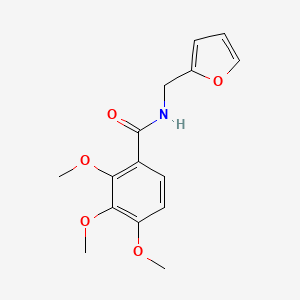

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide, can be analyzed using techniques like X-ray crystallography. This analysis helps in understanding the spatial arrangement of atoms and the overall geometry of the molecule, which is crucial for determining its chemical behavior and interactions (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives can participate in various chemical reactions, leading to the formation of new compounds with diverse properties. These reactions include substitutions, additions, and complex formations, which can significantly alter the chemical and biological properties of the original compound (Singh et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are influenced by the molecular structure and can be tailored through synthetic modifications (Cobo et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the utility of nicotinamide derivatives in various fields. These properties are influenced by the functional groups present in the molecule and their spatial arrangement (Singh et al., 2001).

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

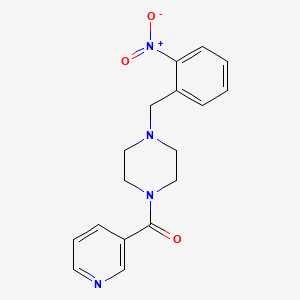

- Research has shown that derivatives of nicotinamide exhibit promising herbicidal activity against various plant species. For instance, certain N-(arylmethoxy)-2-chloronicotinamides have been designed and synthesized, showing excellent herbicidal activity against specific weeds. This suggests potential agricultural applications for N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide derivatives (Chen Yu et al., 2021).

Corrosion Inhibition

- Mannich base derivatives of nicotinamide, including those with morpholino groups, have been studied for their corrosion inhibition properties on metals in acidic environments. These derivatives have shown effective inhibition, suggesting applications in industrial metal preservation and maintenance (M. Jeeva et al., 2017).

Apoptosis Induction and Cancer Treatment

- Some N-phenyl nicotinamides are identified as potent inducers of apoptosis in cancer cells, leading to a significant reduction in cell viability. This opens avenues for the development of new anticancer agents based on N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide and its derivatives (S. Cai et al., 2003).

Potential in Antiprotozoal Activity

- Research into synthetic retinoids and nicotinamide derivatives has shown effectiveness against human ovarian carcinoma and potential in enhancing the activity of other cancer treatments. This suggests a role for these compounds in developing new therapeutic strategies against various cancers (F. Formelli & L. Cleris, 1993).

Metabolic Effects

- Studies on the metabolic effects of NAMPT inhibition by nicotinamide and its derivatives highlight the role of these compounds in influencing cellular bioenergetics and metabolism in cancer cells. This suggests potential therapeutic applications in targeting cancer metabolism (V. Tolstikov et al., 2014).

Eigenschaften

IUPAC Name |

N-(5-methoxy-2-morpholin-4-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-22-14-4-5-16(20-7-9-23-10-8-20)15(11-14)19-17(21)13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZWDELKHYMLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49718426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[5-methoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)